
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)-
Overview
Description
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is a complex organic compound that features a benzamide core with methoxy and methyl substitutions, as well as a quinolinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- typically involves the reaction of N-methoxy-N-methylbenzamide with a quinolinylmethoxy derivative under specific conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and quinolinylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinylmethoxy derivatives with additional functional groups, while reduction may lead to the formation of simpler amine derivatives.
Scientific Research Applications
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- involves its interaction with specific molecular targets. The quinolinylmethoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: Similar in structure but with a trifluoromethoxy group instead of a quinolinylmethoxy group.
N-Methoxy-N-methylbenzamide: Lacks the quinolinylmethoxy group, making it simpler and less versatile.
Uniqueness
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is unique due to the presence of the quinolinylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The compound Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is a notable example, exhibiting a range of biological effects that warrant detailed exploration. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- can be represented as follows:
- Molecular Formula : C_{15}H_{16}N_{2}O_{3}
- Molecular Weight : 272.30 g/mol
- CAS Number : 871708-18-8
This compound features a benzamide core with a methoxy and methyl substitution at the nitrogen atom and a quinoline-derived moiety that enhances its biological interactions.
Antiviral Activity
Research indicates that benzamide derivatives can exhibit antiviral properties against various viruses. For instance, compounds similar to Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- have been reported to inhibit Hepatitis B virus (HBV) replication through mechanisms involving the modulation of intracellular proteins such as APOBEC3G (A3G) .
In vitro studies demonstrated that certain benzamide derivatives showed significant inhibitory effects on HBV with IC50 values in the micromolar range. The following table summarizes the antiviral activity of related benzamide compounds:
Compound Name | Target Virus | IC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
IMB-0523 | HBV | 1.99 | 58 |
Lamivudine | HBV | 7.37 | 52 |
Anticancer Activity
Benzamide derivatives have also been investigated for their potential anticancer effects. The mechanism often involves the inhibition of specific kinases or proteases that are crucial for cancer cell proliferation and survival. For example, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by activating caspase pathways .
The biological activity of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell signaling pathways.
- Receptor Modulation : It has potential effects on receptors associated with inflammation and immune responses.
- Intracellular Signaling : By modulating intracellular pathways, it can influence cell cycle progression and apoptosis.
Study on Antiviral Efficacy
In a study evaluating the antiviral efficacy of benzamide derivatives against HBV, researchers synthesized several compounds and tested their effects on HepG2 cells. The results indicated that Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- significantly reduced HBV DNA levels in treated cells compared to controls.
Cancer Cell Apoptosis Induction
Another study explored the anticancer properties of related benzamide compounds in various cancer cell lines. The results showed that treatment with these compounds led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming their role in inducing cancer cell death.
Properties
IUPAC Name |
N-methoxy-N-methyl-4-(quinolin-2-ylmethoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(23-2)19(22)15-8-11-17(12-9-15)24-13-16-10-7-14-5-3-4-6-18(14)20-16/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQQENXEYGEML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657991 | |
Record name | N-Methoxy-N-methyl-4-[(quinolin-2-yl)methoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871507-14-1 | |
Record name | N-Methoxy-N-methyl-4-[(quinolin-2-yl)methoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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